Cas no 613659-62-4 (2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide)

2-Bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide is a brominated benzamide derivative featuring a pyrrole-substituted phenyl group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique structural framework, which combines a halogenated aromatic system with a heterocyclic moiety. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The pyrrole ring contributes to potential biological activity, suggesting applications in medicinal chemistry for drug discovery. Its well-defined molecular structure allows for precise modifications, facilitating the development of novel analogs for targeted research applications.
2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide structure
613659-62-4 structure
Product Name:2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide
CAS No:613659-62-4
MF:C17H13BrN2O
MW:341.201923131943
CID:5932952
PubChem ID:969580
Update Time:2025-10-28

2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide
    • 2-bromo-N-(2-pyrrol-1-ylphenyl)benzamide
    • N-(2-(1H-pyrrol-1-yl)phenyl)-2-bromobenzamide
    • 613659-62-4
    • 2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide
    • VU0047805-1
    • AKOS002181843
    • F1716-0221
    • Inchi: 1S/C17H13BrN2O/c18-14-8-2-1-7-13(14)17(21)19-15-9-3-4-10-16(15)20-11-5-6-12-20/h1-12H,(H,19,21)
    • InChI Key: WBVQQQMJHWNGAS-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1N1C=CC=C1)(=O)C1=CC=CC=C1Br

Computed Properties

  • Exact Mass: 340.02113g/mol
  • Monoisotopic Mass: 340.02113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 34Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1716-0221-2μmol
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide
613659-62-4 90%+
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F1716-0221-2mg
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Additional information on 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide

2-Bromo-N-2-(1H-Pyrrol-1-yl)Phenylbenzamide: A Comprehensive Overview

The compound with CAS No 613659-62-4, known as 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a bromine atom with a pyrrole ring, making it a valuable substrate for various chemical reactions and applications.

2-Bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide is a derivative of benzamide, where the amide group is substituted with a bromophenyl ring and a pyrrole moiety. The presence of the bromine atom introduces electronic effects that can influence the reactivity and stability of the molecule. Recent studies have highlighted its potential as a precursor for synthesizing bioactive compounds, particularly in drug discovery.

The synthesis of 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has been shown to significantly enhance the efficiency of its synthesis.

In terms of applications, 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide has been utilized in the development of advanced materials, such as organic semiconductors and sensors. Its electronic properties make it a promising candidate for use in flexible electronics and optoelectronic devices. Recent breakthroughs in materials science have demonstrated its ability to improve the performance of organic field-effect transistors (OFETs), making it a key component in next-generation electronic devices.

Moreover, 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide has shown potential in medicinal chemistry as a building block for designing bioactive molecules. Its structure allows for easy functionalization, enabling researchers to explore its role in targeting specific biological pathways. For example, studies have indicated that derivatives of this compound may exhibit anti-inflammatory or anticancer properties, opening new avenues for therapeutic development.

The structural versatility of 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide also makes it an ideal candidate for studying supramolecular chemistry. Researchers have investigated its ability to form self-assembled structures, which could be exploited in the creation of nanomaterials with unique physical and chemical properties.

In conclusion, CAS No 613659-62-4, or 2-bromo-N-2-(1H-pyrrol-1-yl)phenylbenzamide, is a versatile compound with wide-ranging applications in chemistry and materials science. Its unique structure and reactivity make it a valuable tool for advancing both fundamental research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations across multiple disciplines.

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